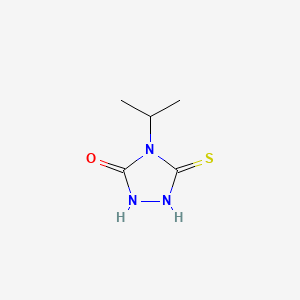![molecular formula C10H14ClNO3 B1302518 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanolhydrochlorid CAS No. 99075-94-2](/img/structure/B1302518.png)
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemische Analyse
Biochemical Properties
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-lactamase enzymes, which are involved in antibiotic resistance mechanisms . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa and A549, by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with beta-lactamase enzymes involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . This compound also affects gene expression by modulating transcription factors and signaling pathways, resulting in changes in protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can occur under extreme pH or temperature conditions, leading to a loss of activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration.
Metabolic Pathways
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s targeting to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride typically involves the reaction of benzo[1,3]dioxole with an appropriate amine and ethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with more rigorous control of reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[1,3]dioxole core and have been studied for their anticancer properties.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-succinic acid: Another compound with a benzo[1,3]dioxole moiety, used in various biological studies.
Uniqueness
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9;/h1-2,5,11-12H,3-4,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFIUBMCRAITEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)






